molecular formula C10H13F3N2 B12074855 2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine

2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine

Cat. No.: B12074855
M. Wt: 218.22 g/mol
InChI Key: ILYLRPGUZDIUGU-UHFFFAOYSA-N
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Description

2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine is a chemical compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is then functionalized with a trifluoromethyl group.

    Reaction Conditions: The reaction conditions often involve the use of strong bases and nucleophiles to introduce the trifluoromethyl group. Common reagents include trifluoromethyl iodide and a suitable base such as potassium carbonate.

    Final Steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in medicinal chemistry for targeting specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-[6-(trifluoromethyl)pyridin-2-yl]propan-1-amine
  • 2-Methyl-1-[6-(trifluoromethyl)pyridin-4-yl]propan-1-amine

Uniqueness

The unique positioning of the trifluoromethyl group on the pyridine ring in 2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine distinguishes it from similar compounds. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13F3N2

Molecular Weight

218.22 g/mol

IUPAC Name

2-methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine

InChI

InChI=1S/C10H13F3N2/c1-6(2)9(14)7-3-4-8(15-5-7)10(11,12)13/h3-6,9H,14H2,1-2H3

InChI Key

ILYLRPGUZDIUGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CN=C(C=C1)C(F)(F)F)N

Origin of Product

United States

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